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Introduction

Benzoyl fluoride (C₇H₅FO) is an acyl fluoride of significant interest due to its role as a reactive

intermediate in organic synthesis and as a building block in the development of novel

pharmaceuticals and materials.[1][2][3] A thorough understanding of its molecular structure,

vibrational properties, and electronic characteristics is crucial for predicting its reactivity and

designing new applications. Quantum chemical calculations provide a powerful theoretical

framework for elucidating these properties at the atomic level. This guide offers an in-depth

overview of the computational methodologies and findings related to benzoyl fluoride, intended

for researchers, scientists, and professionals in drug development.

Computational Methodology
The primary approach for the quantum chemical analysis of benzoyl fluoride involves Density

Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

[1][2] For enhanced accuracy in energy calculations, Møller-Plesset perturbation theory (MP2)

has also been employed.[1][2]

Software and Basis Sets: The calculations are typically performed using the GAUSSIAN suite

of programs, with molecular structures and orbitals visualized using GaussView.[2][4] A

common and reliable level of theory for these calculations is the B3LYP functional combined

with the aug-cc-pVTZ basis set, which has been shown to provide results in good agreement

with experimental data for benzoyl fluoride.[1][2][5]
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Computational Workflow: The general workflow for the quantum chemical analysis of benzoyl

fluoride is depicted in the diagram below. The process begins with the definition of the initial

molecular geometry, followed by an optimization to find the lowest energy conformation.

Subsequent frequency calculations are performed to confirm the nature of the stationary point

and to obtain vibrational spectra. Finally, various electronic properties are calculated from the

optimized geometry.
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Caption: A diagram illustrating the logical workflow for quantum chemical calculations of

benzoyl fluoride.
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The molecular structure of benzoyl fluoride has been determined through single-crystal X-ray

analysis and corroborated by DFT calculations.[1][5] The optimized geometrical parameters are

in good agreement with the experimental findings.[1]

Table 1: Selected Interatomic Distances (Å) for Benzoyl Fluoride

Parameter
Molecule 1
(Experimental)

Molecule 2
(Experimental)

Calculated
(B3LYP/aug-cc-
pVTZ)

C=O Bond Length 1.222(4) 1.224(4) -

C-F Bond Length 1.296(5) 1.312(4) -

C(Ph)-C Bond Length - -
Shortened compared

to benzoic acid

Note: Specific calculated bond lengths were not detailed in the provided search results, but it

was noted that the deviations between calculated and observed bond lengths are in good

agreement.[1]

Vibrational Frequencies
Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed fingerprint of

the molecule's dynamic structure. The experimental vibrational frequencies for benzoyl fluoride

have been assigned based on quantum chemical calculations at the B3LYP/aug-cc-pVTZ level

of theory.[1][2][5]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzoyl

Fluoride

Assignment Experimental (IR)
Experimental
(Raman)

Calculated
(B3LYP/aug-cc-
pVTZ)

C-H stretching 3084, 3075, 3061 - -
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Note: A comprehensive list of all 36 fundamental vibrational modes can be found in the

supplementary information of the cited literature.[2]

Electronic Properties
The electronic properties of benzoyl fluoride, such as the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment,

are key to understanding its reactivity and intermolecular interactions.

While specific calculated values for the HOMO-LUMO gap and dipole moment of benzoyl

fluoride were not available in the searched literature, these properties are readily calculable

using DFT methods. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity,

with a smaller gap generally implying higher reactivity.[6] The dipole moment provides insight

into the molecule's polarity, which influences its solubility and interaction with other polar

molecules.[7]

NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine

atom.[4][8]

Table 3: Experimental ¹⁹F NMR Chemical Shift Context for Benzoyl Fluoride Derivatives

Compound Ortho Substituents
¹⁹F Chemical Shift (ppm,
relative to internal
CF₃CCl₃)

Benzoyl fluoride H, H -

2-Fluoro-6-chloro-benzoyl

fluoride
F, Cl

Shifted downfield by over 35

ppm compared to

unsubstituted

Note: A specific calculated ¹⁹F NMR chemical shift for benzoyl fluoride was not found in the

search results. The experimental data for derivatives indicates a strong dependence of the

chemical shift on the steric and electronic nature of ortho substituents.[1] The SpectraBase
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database contains experimental ¹⁹F NMR data for benzoyl fluoride, though access to the full

spectrum requires a subscription.[2]

Experimental Protocols
Synthesis of Benzoyl Fluoride
Benzoyl fluoride can be synthesized by reacting benzoic acid with sulfur tetrafluoride (SF₄).[2]

[4]

Benzoic acid is placed in a reactor under a nitrogen atmosphere.

Sulfur tetrafluoride is condensed into the reactor at liquid nitrogen temperature.

The reaction mixture is warmed to room temperature and homogenized.

The byproducts, thionyl fluoride and hydrogen fluoride, are removed under a dynamic

vacuum at 195 K.

Benzoyl fluoride is obtained as a colorless solid in quantitative yield.[2][4][5]

Crystallization for X-ray Analysis
Single crystals of benzoyl fluoride suitable for X-ray diffraction can be obtained through

recrystallization.[2][4][5]

The crude benzoyl fluoride product is recrystallized at 195 K under a stream of cooled

nitrogen.

This process removes residual thionyl fluoride and allows for the solidification of a saturated

solution into single crystals.[2][4][5]

Spectroscopic and Crystallographic Analysis
Vibrational Spectroscopy: Low-temperature Infrared (IR) and Raman spectra are recorded to

characterize the vibrational modes of the molecule.[2][4]

Single-Crystal X-ray Diffraction: The precise molecular structure, including bond lengths and

angles, is determined by single-crystal X-ray diffraction analysis performed at low
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temperatures (e.g., 112 K).[2]

Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and the aug-

cc-pVTZ basis set, have proven to be an invaluable tool for understanding the molecular and

electronic properties of benzoyl fluoride. The theoretical results for molecular geometry and

vibrational frequencies show excellent agreement with experimental data obtained from X-ray

diffraction and vibrational spectroscopy. While specific calculated values for electronic

properties like the HOMO-LUMO gap, dipole moment, and ¹⁹F NMR chemical shift were not

detailed in the available literature, the established computational workflows provide a clear path

for their determination. This integrated theoretical and experimental approach provides a

comprehensive understanding of benzoyl fluoride, which is essential for its application in

scientific research and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15395457#quantum-chemical-calculations-for-
benzoyl-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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